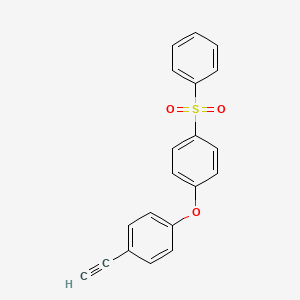![molecular formula C19H15BrN2O2 B14362174 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide CAS No. 90449-58-4](/img/structure/B14362174.png)
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide typically involves the reaction of 6-bromopyridin-2-ol with N-(2-methylphenyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The bromopyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-[(6-Chloropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Fluoropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Iodopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
Uniqueness
Compared to its analogs, 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in specific synthetic applications and research studies. Its distinct chemical properties also contribute to its potential biological activities, setting it apart from similar compounds.
特性
CAS番号 |
90449-58-4 |
|---|---|
分子式 |
C19H15BrN2O2 |
分子量 |
383.2 g/mol |
IUPAC名 |
3-(6-bromopyridin-2-yl)oxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-13-6-2-3-9-16(13)21-19(23)14-7-4-8-15(12-14)24-18-11-5-10-17(20)22-18/h2-12H,1H3,(H,21,23) |
InChIキー |
APDDAIPCVCCMGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


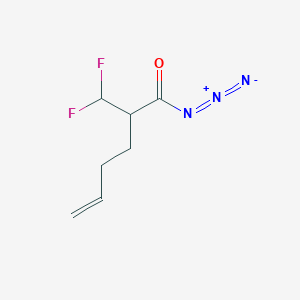
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
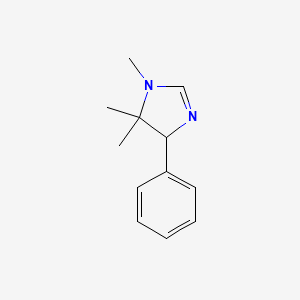
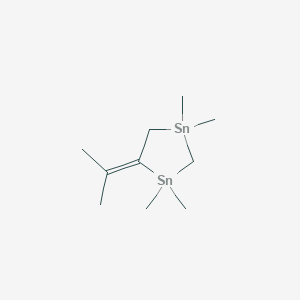
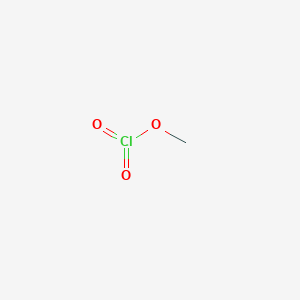
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
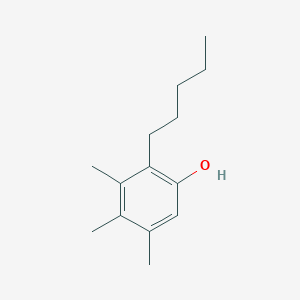

![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

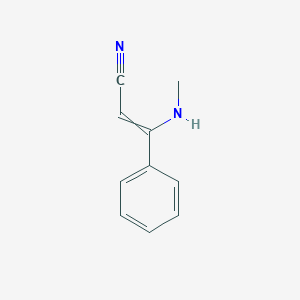
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

